Bienvenue dans la boutique en ligne BenchChem!

Antibacterial agent 199

ClpP activation Target engagement Binding affinity

Select Antibacterial agent 199 for robust ClpP activation studies. Its 0.7 μM Kd enables strong target engagement, while its 0.5 μg/mL MIC against both S. pneumoniae and N. meningitidis provides a unique Gram-positive/Gram-negative profile. Ideal as a benchmark in SAR optimization and proteomics. Do not substitute generically due to distinct binding kinetics.

Molecular Formula C37H48N6O8
Molecular Weight 704.8 g/mol
Cat. No. B570187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 199
SynonymsA 54556 factor B;  A 54556B;  Antibiotic A 54556B;  N-​[(2E,​4E,​6E)​-​1-​Oxo-​2,​4,​6-​octatrien-​1-​yl]​-​L-​phenylalanyl-​L-​seryl-​L-​prolyl-​N-​methyl-​L-​alanyl-​L-​alanyl-​L-​proline (6→2)​-​lactone
Molecular FormulaC37H48N6O8
Molecular Weight704.8 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C
InChIInChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1
InChIKeyUMDXSUFDIAGURI-YTFXDNJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A beige powder

Antibacterial Agent 199 (A-54556B): A Potent ClpP Activator for Gram-Positive and Gram-Negative Research


Antibacterial agent 199 (also known as Compound 2 or A-54556B; CAS 1629166-56-8) is a natural acyldepsipeptide (ADEP) antibiotic isolated from *Streptomyces hawaiiensis* . It functions as a selective activator of the caseinolytic protease P (ClpP), a highly conserved bacterial protease, with a reported binding affinity (Kd) of 0.7 μM . Unlike conventional antibiotics that inhibit bacterial processes, ClpP activation leads to uncontrolled protein degradation, resulting in potent bactericidal activity [1]. This compound is primarily intended for *in vitro* research applications in microbiology and antimicrobial development, serving as a key tool compound for studying ClpP dysregulation as a novel antibacterial strategy.

Why Antibacterial Agent 199 Cannot Be Replaced by Other ClpP Activators or Broad-Spectrum Antibiotics


Generic substitution among antibacterial agents, particularly within the novel class of ClpP activators, is not scientifically valid due to significant differences in target binding affinity, species-specific potency, and spectrum of activity. While multiple ClpP activators exist (e.g., ACP1-01, ACP1b, ADEP4, ONC212), their binding kinetics and resulting antibacterial efficacy vary widely across bacterial strains [1]. For instance, the Kd for Antibacterial agent 199 is 0.7 μM, which is over 4.5-fold lower (tighter binding) than that of the related activator ACP1b (Kd = 3.2 μM), indicating a fundamentally different interaction with the ClpP target [2]. Furthermore, the unique combination of Gram-negative activity against *Neisseria meningitidis* (MIC = 0.5 μg/mL) and Gram-positive activity against *Streptococcus pneumoniae* (MIC = 0.5 μg/mL) is not a universal feature of this compound class, making cross-compound substitution unreliable for specific research applications . The following quantitative evidence details the specific, measurable points of differentiation.

Quantitative Differentiation of Antibacterial Agent 199: Head-to-Head and Cross-Study Comparisons


Target Binding Affinity: Superior Kd Compared to the ClpP Activator ACP1b

Antibacterial agent 199 demonstrates a substantially higher binding affinity for the ClpP target compared to the related activator ACP1b. The dissociation constant (Kd) for Antibacterial agent 199 is reported as 0.7 μM , whereas ACP1b exhibits a Kd of 3.2 μM [1]. This represents a 4.6-fold improvement in binding affinity for Antibacterial agent 199.

ClpP activation Target engagement Binding affinity

Potency Against N. meningitidis: MIC Comparable to Advanced ACP1-01 Analogue

Against the Gram-negative pathogen *Neisseria meningitidis*, Antibacterial agent 199 exhibits an MIC of 0.5 μg/mL . In a study evaluating a panel of ACP1 analogues, the lead compound ACP1-01 was found to render most tested *N. meningitidis* strains susceptible at a concentration of 0.4 μg/mL [1]. While a direct head-to-head MIC comparison is not available, the data indicate that Antibacterial agent 199's potency against this key Gram-negative species is within the same order of magnitude as advanced, non-ADEP ClpP activators.

Neisseria meningitidis Gram-negative MIC

Potency Against S. pneumoniae: Superior Activity Relative to S. aureus

Antibacterial agent 199 shows a marked potency differential between two major Gram-positive pathogens. Its MIC against *Streptococcus pneumoniae* is 0.5 μg/mL, which is 32-fold lower (more potent) than its MIC of 16 μg/mL against *Staphylococcus aureus* . This contrasts with the broad-spectrum fluoroquinolone comparator ciprofloxacin, which exhibits MICs of 0.36 μg/mL against *S. aureus* [1], highlighting a distinct strain-specific activity profile.

Streptococcus pneumoniae Gram-positive MIC

Spectrum of Activity: Unique Gram-Negative Coverage Compared to ADEP4

Antibacterial agent 199 exhibits a dual-spectrum profile, demonstrating activity against both Gram-positive (*S. aureus*, *S. pneumoniae*) and a Gram-negative (*N. meningitidis*) strain . In contrast, the well-characterized ClpP activator ADEP4 is reported to be active primarily against a panel of Gram-positive pathogens, with MIC90 values as low as 0.016 μg/mL against *E. faecalis* but with very low efficacy against Gram-negative species [1]. This represents a class-level differentiation in the breadth of antibacterial coverage.

Antibacterial spectrum Gram-negative ADEP4

Optimal Application Scenarios for Antibacterial Agent 199 in Antimicrobial Research


Mechanistic Studies of ClpP Dysregulation and Bacterial Cell Death

Researchers investigating the fundamental mechanisms of ClpP activation and its downstream effects on bacterial proteostasis should select Antibacterial agent 199 as a primary tool compound. Its strong binding affinity (Kd = 0.7 μM) enables robust target engagement at low micromolar concentrations . The compound's ability to cause uncontrolled protein degradation makes it ideal for proteomic studies (e.g., Western blotting, mass spectrometry) designed to map the substrates of ClpP-mediated degradation in both Gram-positive and Gram-negative models [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation ClpP Activators

Medicinal chemistry programs focused on developing novel ClpP activators can utilize Antibacterial agent 199 as a benchmark for SAR optimization. Its defined MIC profile—showing a 32-fold potency differential between *S. pneumoniae* (0.5 μg/mL) and *S. aureus* (16 μg/mL)—provides a clear readout for assessing how structural modifications impact species-specific potency and selectivity . The compound's inherent Gram-negative activity against *N. meningitidis* also serves as a valuable baseline for efforts to expand the spectrum of ADEP-class molecules.

Comparative Efficacy Studies Against Respiratory Pathogens

Given its notable potency against *Streptococcus pneumoniae* (MIC = 0.5 μg/mL), Antibacterial agent 199 is well-suited for *in vitro* research programs targeting respiratory infections . It can be employed as a positive control or experimental agent in assays designed to compare the efficacy of new antimicrobial candidates against this clinically significant pathogen. Its distinct activity profile, relative to broad-spectrum agents like ciprofloxacin, allows for nuanced studies of antibacterial mechanism and resistance development in pneumococcal models.

Investigating Gram-Negative Targeting by ClpP Activation

The limited efficacy of early ADEP compounds against Gram-negative bacteria has been a significant hurdle in the field [2]. Antibacterial agent 199, with its confirmed activity against *N. meningitidis* (MIC = 0.5 μg/mL), provides a critical starting point for studying the principles of ClpP activator uptake and efficacy in Gram-negative organisms . This makes it an essential reference compound for programs seeking to engineer ClpP activators with broader Gram-negative coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 199

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.